molecular formula C25H22O8S B2501115 (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate CAS No. 929413-66-1

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Cat. No.: B2501115
CAS No.: 929413-66-1
M. Wt: 482.5
InChI Key: DRENXVXTUZNKBU-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C25H22O8S and its molecular weight is 482.5. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to target extracellular signal-regulated kinases 1/2 (ERK1/2), which play crucial roles in regulating cell functions .

    Mode of Action

    The compound might interact with its target proteins, possibly leading to changes in their activity. This could result in alterations in signal transduction pathways within the cell .

    Biochemical Pathways

    The compound could potentially affect the MAP kinase pathway, which is involved in cellular processes such as growth, differentiation, and apoptosis .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O8S/c1-15-5-9-18(10-6-15)34(27,28)33-17-8-11-19-21(14-17)32-22(23(19)26)13-16-7-12-20(29-2)25(31-4)24(16)30-3/h5-14H,1-4H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRENXVXTUZNKBU-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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